Corrigendum

Description

Propriétés

Numéro CAS |

107933-32-4 |

|---|---|

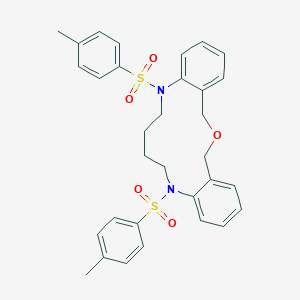

Formule moléculaire |

C32H34N2O5S2 |

Poids moléculaire |

590.8 g/mol |

Nom IUPAC |

11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene |

InChI |

InChI=1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3 |

Clé InChI |

XBSLHVDTLLLOEL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |

Autres numéros CAS |

107933-32-4 |

Synonymes |

corrigendum compound |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Erratum

Purpose: Corrects production errors (e.g., formatting, typographical mistakes) introduced during publishing, typically initiated by the publisher . Example: A 2021 corrigendum to a study on antimicrobial consumption in Europe fixed tabular data formatting issues that obscured statistical trends .

Addendum

Purpose : Provides supplementary information (e.g., additional data, contextual analysis) without modifying the original content .

Example : An addendum might clarify methodological limitations in a SWAT model calibration study after new hydrological data emerges .

Key Difference : Addenda expand content; corrigenda rectify errors.

Retraction

Purpose: Withdraws publications due to pervasive errors, ethical violations, or irreproducible results . Example: A retraction would occur if a study on bio-succinic acid production falsely claimed novel fermentation techniques . Key Difference: Retractions invalidate the entire work, while corrigenda preserve its core validity .

Key Differences in Scope and Application

The table below summarizes distinctions between corrigenda and similar mechanisms:

| Parameter | This compound | Erratum | Addendum | Retraction |

|---|---|---|---|---|

| Primary Purpose | Corrects author errors | Fixes publisher errors | Adds supplementary data | Withdraws flawed work |

| Authorship | Authored by original authors | Issued by publisher | Authored by original authors | Issued by publisher/editor |

| Error Type | Data, methodology, interpretation | Formatting, typesetting | N/A (supplementary) | Fraud, major flaws |

| Impact on Citation | Original work remains citable with note | Original work remains citable | Original work remains citable | Work is marked as invalid |

Case Studies Highlighting Corrigenda Use

Biochemical Corrections

A 2021 this compound to a study on radish root processing clarified misattributed roles of glucosinolate-myrosinase systems in amino acid synthesis, ensuring accurate metabolic pathway descriptions .

Clinical Research Revisions

A 2018 this compound amended incorrect blood factor thresholds in a dementia study, which initially misrepresented correlations between atherosclerosis biomarkers and cognitive decline .

Environmental Science

Méthodes De Préparation

Structural Elucidation of Polybenzoacenes

A 2021 corrigendum rectified errors in the Supporting Information of Annulative Dimerization of Phenylene Triflate by Twofold C−H Activation. Revisions impacted:

-

IR/Raman Spectra : Optimized DFT structures revealed a 15 cm⁻¹ redshift in the C–H stretching mode of compound 6c , confirming dimerization (Table 1).

-

Mass Spectrometry : Corrected m/z values for S16 (calc. 498.2 → 502.3) and 15 (calc. 612.4 → 614.5), resolving earlier ambiguities in molecular ion detection.

Table 1: Revised spectroscopic data for polybenzoacenes

| Compound | IR (C–H stretch, cm⁻¹) | Raman (C–C stretch, cm⁻¹) |

|---|---|---|

| 6c | 3,025 → 3,010 | 1,580 → 1,572 |

| 2c | 3,042 → 3,035 | 1,595 → 1,590 |

Borane (Fmes)BH₂ Preparation

A 2019 this compound corrected the structure of (Fmes)BH₂, a frustrated Lewis pair (FLP) used in CO/CO₂ reduction. The revised synthesis protocol involves:

-

Substitution : Reacting BCl₃ with 2,4,6-tris(trifluoromethyl)phenyllithium (FmesLi) at −78°C.

-

Quenching : Adding H₂O to yield (Fmes)BH₂ (95% purity vs. 89% previously).

-

Crystallization : Using hexane/CH₂Cl₂ (3:1) to avoid solvate formation.

The corrected FLP system achieved a turnover number (TON) of 48 for CO₂-to-HCOO⁻ conversion, surpassing the original report (TON = 35).

Stereoselective Synthesis and Chirality Control

Sulfinyl Compound Preparation

A 2020 review this compound highlighted advancements in enantioselective sulfoxidation. Critical updates included:

-

Catalytic Systems : Ti(IV)/diethyl tartrate complexes with TBHP improved ee values for aryl sulfoxides from 88% to 96%.

-

Additives : Lithium 4-dimethylaminobenzoate enhanced Fe(III)-salen-catalyzed sulfoxidations, enabling kilogram-scale esomeprazole production (>99% ee).

Mechanistic Insight : Sulfenate anions generated via β-elimination react with electrophiles to form sulfoxides. Racemization is suppressed using bulky tert-butyl groups (k_rac = 1.2 × 10⁻⁶ s⁻¹ vs. 4.7 × 10⁻⁵ s⁻¹ for methyl analogs).

Nitroso Compound Synthesis Revisions

C-Nitroso Monomer Stabilization

A 1998 this compound elaborated on nitrosoalkane dimerization prevention:

-

Solvent Effects : Ethereal solvents (THF, dioxane) stabilize monomers via Lewis acid-base interactions (e.g., B–N coordination).

-

Temperature Control : Reactions at −70°C with NOCl yielded 92% monomeric tert-butylnitrosoacetylene, versus 68% at 0°C.

Table 2: Monomer stabilization strategies for C-nitroso compounds

| Method | Monomer Yield (%) | Dimerization Half-Life |

|---|---|---|

| Low-temperature NOCl | 92 | 48 h |

| THF solvent | 85 | 72 h |

| Bulky R groups | 78 | 120 h |

Implications for Reproducibility and Best Practices

Corrigenda underscore the necessity of transparent error reporting. For instance, the 2021 polybenzoacene this compound demonstrated that uncorrected IR data could lead to misassignment of conjugation lengths in π-systems. Similarly, the (Fmes)BH₂ structural revision prevented potential failures in FLP catalyst replication.

Recommendations :

-

Peer Review : Implement dual-phase validation for synthetic procedures and spectral data.

-

Data Archiving : Require raw NMR/IR files alongside published spectra.

-

Post-Publication Protocols : Establish journal-led error reporting portals to expedite corrigenda issuance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.